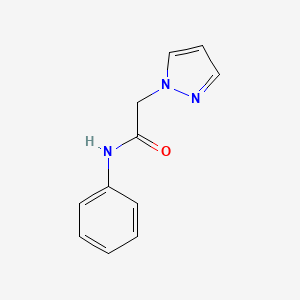

2-(Pyrazol-1-yl)-acetanilide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-2-pyrazol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c15-11(9-14-8-4-7-12-14)13-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIIOVIEEGUUFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyrazol 1 Yl Acetanilide and Its Derivatives

N-Alkylation Approaches

N-alkylation stands as the most prevalent strategy for synthesizing the title compounds. This involves the reaction of a pyrazole (B372694), acting as a nucleophile, with an electrophilic acetanilide (B955) derivative.

The N-alkylation of pyrazoles with 2-iodoacetanilides is a widely reported and effective method for creating 2-(pyrazol-1-yl)-acetanilides. niscpr.res.inresearchgate.netnih.govresearchgate.netarkat-usa.orgnih.govresearchgate.net This reaction involves the substitution of the iodine atom on the acetanilide by one of the nitrogen atoms of the pyrazole ring. The use of 2-iodoacetanilides is often preferred over their 2-chloroacetanilide counterparts because the iodo-derivatives are more reactive. arkat-usa.org In many reported cases, 2-chloroacetanilides failed to react with pyrazoles under similar conditions. arkat-usa.org

The general reaction is as follows: A pyrazole (which can be substituted or unsubstituted) is treated with a 2-iodoacetanilide in the presence of a base to yield the corresponding N-substituted 2-(1H-pyrazol-1-yl)-acetamide. niscpr.res.inarkat-usa.org This method has been successfully applied to synthesize a variety of derivatives by using different substituted pyrazoles and N-aryl-2-iodoacetamides. researchgate.netresearchgate.netarkat-usa.orgnih.gov

Below are some examples of N-(chlorophenyl)-2-(1H-pyrazol-1-yl)acetamides synthesized using this method.

| Ar group of Iodoacetamide | Pyrazole Substituents (R1, R2, R3) | Product | Yield (%) | M.P. (°C) |

| 2-ClC6H4 | H, H, H | N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide | 26 | 110-111 |

| 2-ClC6H4 | Me, H, Me | N-(2-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide | 41 | 148-150 |

| 2-ClC6H4 | Me, I, Me | N-(2-Chlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | 37 | 158-160 |

| 3-ClC6H4 | H, H, H | N-(3-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide | 32 | 113-115 |

| 3-ClC6H4 | Me, H, Me | N-(3-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide | 45 | 118-120 |

| 3-ClC6H4 | Me, I, Me | N-(3-Chlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | 39 | 165-167 |

Data sourced from Zalaru et al., 2009. arkat-usa.org

The success and efficiency of the N-alkylation of pyrazoles are highly dependent on the chosen reaction conditions and reagents.

Solvents and Bases: The reaction is commonly performed in a polar aprotic solvent, with dimethylformamide (DMF) being a frequent choice. researchgate.netarkat-usa.org The presence of a base is necessary to deprotonate the pyrazole, enhancing its nucleophilicity. Sodium carbonate (Na2CO3) is a standard base used for this purpose. arkat-usa.org The reaction mixture is typically stirred and heated, with temperatures around 60 °C to 80 °C being effective. researchgate.netarkat-usa.org

Alkylation Reagents: The choice of the alkylating agent is critical. As mentioned, 2-iodoacetanilides are favored over 2-chloroacetanilides due to their higher reactivity. arkat-usa.org Alternative N-alkylation strategies have also been developed that avoid the use of strong bases or high temperatures. One such method involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). mdpi.comsemanticscholar.org This approach provides good yields and can be an alternative when traditional methods are not suitable. mdpi.com The steric and electronic properties of the reagents can also influence the outcome. For instance, in the acid-catalyzed alkylation with trichloroacetimidates, electron-donating groups on the electrophile can lead to better yields. semanticscholar.org For unsymmetrical pyrazoles, steric effects often control which of the two nitrogen atoms is alkylated. mdpi.com

| Method | Alkylating Agent | Catalyst/Base | Solvent | Temperature | Outcome |

| Standard Alkylation | 2-Iodoacetanilides | Sodium Carbonate | DMF | 60-80 °C | Good yields for various derivatives. researchgate.netarkat-usa.org |

| Standard Alkylation | 2-Chloroacetanilides | Sodium Carbonate | DMF | - | Often results in no reaction. arkat-usa.org |

| Acid-Catalyzed Alkylation | Trichloroacetimidates | Camphorsulfonic Acid (CSA) | 1,2-DCE | Reflux | Good yields, avoids strong base. semanticscholar.org |

| Phase Transfer Catalysis | Alkyl Halides | KF/Al2O3 | - | - | Efficient N-alkylation of pyrazole. researchgate.net |

Alternative Synthetic Pathways for Acetamide (B32628) and Pyrazole Moieties

While direct N-alkylation is common, alternative routes can be employed to construct the core structure by forming the acetamide or pyrazole moieties through different bond disconnections.

One alternative involves starting with 2-(1H-pyrazol-1-yl)acetic acid. nih.gov This intermediate can be synthesized and then coupled with a desired aniline (B41778) using standard peptide coupling methods to form the amide bond, thus completing the 2-(pyrazol-1-yl)-acetanilide structure. This approach allows for late-stage diversification of the aniline component.

Another distinct pathway involves the reaction of pyrazole with 2-chloro-N-chloromethyl-2',6'-dimethylacetanilide in a two-phase system using a phase transfer catalyst. prepchem.com This method constructs the N-CH2 bond of the acetamide group under different conditions than the direct alkylation with 2-haloacetanilides.

Preparation of Key Intermediates for this compound Synthesis

The successful synthesis of the target compounds relies on the availability of key starting materials, namely the 2-haloacetanilide electrophiles and the pyrazole nucleophiles.

2-Haloacetanilides: The highly reactive N-(phenyl)-2-iodoacetamides are typically not prepared directly. The more common route involves a two-step process starting from a substituted aniline. First, the aniline is reacted with chloroacetyl chloride to form the N-(phenyl)-2-chloroacetamide. niscpr.res.in This chloro-derivative is then converted into the more reactive N-(phenyl)-2-iodoacetamide via a Finkelstein reaction, by treating it with sodium iodide in a solvent like anhydrous acetone. niscpr.res.inarkat-usa.org Yields for this halogen exchange step are generally good, reported to be in the range of 71-81%. niscpr.res.in The precursor anilines themselves can be prepared through various standard organic transformations. google.comgoogleapis.comepo.org

Pyrazoles: Substituted pyrazole intermediates can be synthesized through well-established methods. niscpr.res.in The most common approach is the condensation reaction between a 1,3-dicarbonyl compound (like a β-diketone) and hydrazine (B178648) or a substituted hydrazine. nih.govmdpi.com This method allows for the introduction of various substituents onto the pyrazole ring, which can then be carried through the N-alkylation step to produce a diverse library of final products.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. researchgate.netnih.govresearchgate.netniscpr.res.inrsc.orgarkat-usa.org For N-(Phenyl)-2-(1H-pyrazol-1-yl)-acetamide, specific proton signals confirm its structure. niscpr.res.in The two protons of the methylene (B1212753) (CH₂) group typically appear as a singlet around 4.99 ppm. The protons of the pyrazole (B372694) ring exhibit distinct signals: the H-4 proton as a doublet of doublets at approximately 6.40 ppm, the H-5 proton as a doublet around 7.59 ppm, and the H-3 proton as a doublet around 7.71 ppm. The protons of the phenyl ring are observed in the aromatic region, between 7.08 and 7.47 ppm. A broad singlet corresponding to the amide (NH) proton is also present, typically around 8.61 ppm. niscpr.res.in

Interactive Table: ¹H NMR Chemical Shifts for 2-(Pyrazol-1-yl)-acetanilide

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₂ | 4.99 | s | - |

| H-4 (pyrazole) | 6.40 | dd | 2.3, 1.9 |

| H-4' (phenyl) | 7.08-7.14 | m | - |

| H-3', H-5' (phenyl) | 7.25-7.31 | m | - |

| H-2', H-6' (phenyl) | 7.44-7.47 | m | - |

| H-5 (pyrazole) | 7.59 | d | 2.3 |

| H-3 (pyrazole) | 7.71 | d | 1.9 |

| NH | 8.61 | bs | - |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. researchgate.netnih.govresearchgate.netniscpr.res.inrsc.orgarkat-usa.org In the ¹³C NMR spectrum of this compound, the carbonyl (CO) group signal is characteristically found downfield, around 163-165 ppm. niscpr.res.in The carbons of the pyrazole ring, C-3 and C-5, appear at approximately 141 ppm and 132 ppm, respectively. niscpr.res.in The signal for the methylene (CH₂) carbon is also identifiable.

Interactive Table: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| CH₂ | 55.4 |

| C-4 (pyrazole) | 106.9 |

| C-6' (phenyl) | 118.0 |

| C-2' (phenyl) | 120.0 |

| C-4' (phenyl) | 124.8 |

| C-5' (phenyl) | 129.9 |

| C-5 (pyrazole) | 131.6 |

| C-3' (phenyl) | 134.5 |

| C-1' (phenyl) | 138.1 |

| C-3 (pyrazole) | 141.6 |

| CO | 165.1 |

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed for the complete and unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. niscpr.res.innih.gov These techniques help to establish through-bond and through-space correlations between nuclei, confirming the connectivity and stereochemistry of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule. researchgate.netnih.govresearchgate.netniscpr.res.inrsc.orgarkat-usa.org

The IR spectrum of N-(Phenyl)-2-(1H-pyrazol-1-yl)-acetamide shows a strong absorption band for the N-H stretching vibration at approximately 3274 cm⁻¹. niscpr.res.in A very strong band corresponding to the carbonyl (C=O) stretching of the amide group is observed around 1665 cm⁻¹. niscpr.res.in Bands in the region of 1546 cm⁻¹ are attributed to N-H bending and C-N stretching, while absorptions around 1439 cm⁻¹ and 1311 cm⁻¹ are characteristic of the pyrazole ring. niscpr.res.in

The electronic spectra of pyrazole derivatives, recorded in ethanolic solution, typically show maximum absorption (λmax) values in the ranges of 202-254 nm and 273-313 nm, which are assigned to π-π* transitions of the chromophores present in the molecule. niscpr.res.in For N-(Phenyl)-2-(1H-pyrazol-1-yl)-acetamide, specific λmax values are observed at 203 nm and 242 nm. niscpr.res.in

Interactive Table: Spectroscopic Data for this compound

| Technique | Parameter | Value |

| IR | ν(NH) | 3274 cm⁻¹ |

| IR | ν(CO) | 1665 cm⁻¹ |

| IR | δ(NH) + ν(CN) | 1546 cm⁻¹ |

| IR | Pyrazole ring | 1439, 1311 cm⁻¹ |

| UV-Vis | λmax 1 | 203 nm |

| UV-Vis | λmax 2 | 242 nm |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.netnih.govniscpr.res.inrsc.orgarkat-usa.orgnih.govacs.org The mass spectrum of this compound and its derivatives will show a molecular ion peak (M+) corresponding to the compound's molecular weight, confirming its identity. niscpr.res.inarkat-usa.org Fragmentation patterns observed in the mass spectrum can provide further structural information.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. researchgate.netnih.govresearchgate.netniscpr.res.inrsc.orgarkat-usa.orgnih.govacs.org The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed molecular formula, C₁₁H₁₁N₃O. niscpr.res.in Close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. niscpr.res.inarkat-usa.org

X-ray Diffraction Studies of Solid-State Structures

X-ray diffraction analysis of single crystals provides the most definitive method for determining the three-dimensional atomic arrangement in the solid state. Such studies are crucial for understanding the conformation of molecules, as well as the intermolecular interactions that dictate their packing in the crystal lattice. Research into the crystal structures of this compound derivatives has revealed key insights into their molecular geometry and the nature of the non-covalent forces, particularly hydrogen bonding, that govern their supramolecular assembly.

Detailed crystallographic studies have been conducted on several analogues of this compound, including 2-(pyrazol-1-yl)-2'-methylacetanilide, 2-(3,5-dimethyl-4-iodo-pyrazol-1-yl)-2'-methylacetanilide, 2-(3,5-dimethyl-4-iodo-pyrazol-1-yl)-3'-methylacetanilide, and 2-(pyrazol-1-yl)-4'-methylacetanilide. researchgate.netresearchgate.net A significant finding across these structures is the consistent conformation of the fragment composed of the pyrazole ring and the amide alkyl linker. researchgate.net This preferred geometry indicates a degree of conformational rigidity in this part of the molecule.

A predominant feature in the crystal packing of these acetanilides is the formation of linear chains through intermolecular N–H···O=C hydrogen bonds. researchgate.netresearchgate.net This recurring hydrogen-bonded motif suggests that it is a robust and energetically favorable interaction for this class of compounds, playing a primary role in organizing the molecules in the solid state.

The structural details for two of these derivatives are presented in the tables below, showcasing their crystallographic parameters.

Crystallographic Data for 2-(pyrazol-1-yl)-2'-methylacetanilide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 10.534(2) |

| c (Å) | 10.678(2) |

| β (°) | 98.98(3) |

| V (ų) | 1125.1(4) |

| Z | 4 |

Crystallographic Data for 2-(pyrazol-1-yl)-4'-methylacetanilide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(2) |

| b (Å) | 5.789(1) |

| c (Å) | 15.678(3) |

| β (°) | 109.12(3) |

| V (ų) | 1057.1(3) |

| Z | 4 |

These data underscore the similarities in the crystal packing of the substituted 2-(pyrazol-1-yl)-acetanilides, with both examples crystallizing in the monoclinic P2₁/c space group. The consistent formation of hydrogen-bonded chains is a key determinant of their solid-state architecture. researchgate.netresearchgate.net

Investigation of Reaction Mechanisms and Synthetic Transformations

Mechanistic Insights into N-Alkylation of Pyrazoles

The N-alkylation of pyrazoles with haloacetanilides, such as 2-chloroacetanilide, is a key step in the synthesis of 2-(pyrazol-1-yl)-acetanilide. This reaction typically proceeds through a nucleophilic substitution (SN2) mechanism. researchgate.net The pyrazole (B372694) anion, generated in the presence of a base, acts as the nucleophile, attacking the electrophilic carbon atom of the haloacetanilide and displacing the halide ion.

The reaction is generally considered to be a bimolecular process, with its rate depending on the concentrations of both the pyrazole and the alkylating agent. researchgate.net Kinetic studies have shown a pseudo-first-order dependence on the nucleophile concentration.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the N-alkylation of pyrazole derivatives. nih.gov These calculations help in understanding the local reactivity of the pyrazole ring and predicting the site of alkylation. The Fukui functions, which describe the electron density distribution, are often calculated to identify the most nucleophilic nitrogen atom in the pyrazole ring. nih.gov For unsubstituted pyrazole, DFT calculations have shown that the N1 and N2 positions have similar reactivity, but the presence of substituents can significantly influence the preferred site of alkylation. nih.gov

The transition state energies for the N-alkylation reaction have been calculated to determine the most favorable reaction pathway. nih.gov These studies often consider the effects of the solvent and the nature of the leaving group on the activation energy. nih.gov For instance, the reaction mechanism can be elucidated by performing intrinsic reaction coordinate (IRC) calculations, which map the reaction pathway from the transition state to the products. nih.gov

Catalysis plays a significant role in the N-alkylation of pyrazoles. While traditional methods often employ strong bases, newer methods have explored the use of various catalysts to improve efficiency and selectivity. mdpi.comresearchgate.net These include:

Phase-transfer catalysts: These catalysts facilitate the reaction between the pyrazole salt and the alkylating agent in a two-phase system, often leading to high yields. researchgate.net

Basic modified molecular sieves: Materials like (Cs)Al-SBA-15 and DEAPTS/MCM-41 have been shown to be efficient catalysts for pyrazole alkylation under thermal activation. researchgate.net

Brønsted acids: In some cases, acid catalysts like camphorsulfonic acid (CSA) can be used to promote the N-alkylation of pyrazoles with specific alkylating agents like trichloroacetimidates. mdpi.comsemanticscholar.org

Cyclization Reactions Involving Acetanilide (B955) Precursors

This compound and its derivatives are valuable precursors for the synthesis of various fused heterocyclic systems. These cyclization reactions often involve the acetanilide moiety and can lead to the formation of new rings fused to the pyrazole core.

One common type of cyclization is the formation of pyrazolo-fused pyridines and pyrimidines. For example, 5-aminopyrazole derivatives can react with various bielectrophilic reagents to construct fused pyrazoloazines. beilstein-journals.org The reaction of 5-aminopyrazoles with β-diketones is a well-established method for the synthesis of pyrazolo[3,4-b]pyridines. beilstein-journals.org

The Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine (B178648), is a classic method that can be adapted for the synthesis of fused systems. researchgate.net Modifications of this reaction, such as using tungstate (B81510) sulfuric acid as a catalyst, have been developed to improve its efficiency and environmental friendliness. researchgate.net

Intramolecular cyclization reactions of appropriately substituted 2-(pyrazol-1-yl)-acetanilides can also lead to the formation of fused heterocycles. For instance, the presence of a suitable functional group on the acetanilide ring can facilitate cyclization onto the pyrazole ring or the adjacent phenyl ring. The specific conditions required for these cyclizations, such as the choice of catalyst and solvent, depend on the nature of the substituents and the desired product. acs.org

Regioselectivity and Stereoselectivity in Synthetic Routes

Regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a critical aspect of synthesizing a specific isomer of this compound. The pyrazole ring has two nitrogen atoms, and the alkylation can occur at either the N1 or N2 position, leading to two different regioisomers. mdpi.comsci-hub.st

The regioselectivity of this reaction is influenced by several factors:

Steric Effects: Bulky substituents on the pyrazole ring, particularly at the 3- and 5-positions, can hinder the approach of the alkylating agent to the adjacent nitrogen atom. mdpi.combeilstein-journals.org This steric hindrance often directs the alkylation to the less hindered nitrogen atom. mdpi.com For example, in 3-substituted pyrazoles, alkylation predominantly occurs at the N1 position to avoid steric clash with the substituent at C3. sci-hub.st

Electronic Effects: The electronic nature of the substituents on the pyrazole ring can also influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can increase the electron density on the nitrogen atoms, making them more nucleophilic, while electron-withdrawing groups have the opposite effect. sci-hub.st DFT calculations have been used to rationalize the observed regioselectivity by analyzing the charge distribution and orbital energies of the pyrazole anion. sci-hub.st

Reaction Conditions: The choice of base, solvent, and catalyst can significantly impact the regioselectivity. sci-hub.stuab.cat For instance, the use of certain metal cations can lead to the formation of chelate complexes with the pyrazole, directing the alkylation to a specific nitrogen atom. uab.cat The use of K2CO3 in DMSO has been reported to favor the formation of N1-alkylated pyrazoles. sci-hub.stacs.org

Alkylating Agent: The nature of the alkylating agent itself can also play a role. The use of sterically demanding alkylating agents can enhance the preference for the less hindered nitrogen atom. acs.org

A summary of factors influencing regioselectivity is presented in the table below:

| Factor | Influence on Regioselectivity | Example |

| Steric Hindrance | Directs alkylation to the less hindered nitrogen. | Alkylation of 3-methylpyrazole (B28129) favors the N1 position. sci-hub.st |

| Electronic Effects | Electron-donating groups can enhance reactivity but may affect the N1/N2 ratio. | Electron-rich aryl substituents on pyrazole can lead to higher N1 selectivity. acs.org |

| Base/Solvent System | Can influence the pyrazole anion's reactivity and chelation. | K2CO3 in DMSO favors N1-alkylation. sci-hub.stacs.org |

| Catalyst | Can direct alkylation through specific coordination. | Magnesium-catalyzed alkylation of 3-substituted pyrazoles provides N2-alkylated products. thieme-connect.com |

Stereoselectivity in the context of this compound synthesis is generally not a primary concern unless chiral centers are present in the substituents on either the pyrazole or the acetanilide moiety. However, in the synthesis of more complex pyrazole derivatives, stereoselectivity can become a crucial factor. For instance, the synthesis of chiral pyrazole derivatives often employs chiral auxiliaries or stereoselective reactions to control the stereochemistry. rsc.orgrsc.org The stereoselective synthesis of pyrazole C-nucleosides, for example, has been achieved with high diastereoselectivity. thieme-connect.com

Influence of Substituents on Reaction Outcomes

Substituents on both the pyrazole ring and the acetanilide moiety can exert a significant influence on the outcome of N-alkylation and subsequent cyclization reactions.

Substituents on the Pyrazole Ring:

Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) on the pyrazole ring decrease the nucleophilicity of the nitrogen atoms, which can slow down the rate of N-alkylation. sci-hub.st Conversely, electron-donating groups (e.g., alkyl, alkoxy) can increase the reaction rate. The position of the substituent also plays a crucial role in determining the regioselectivity of the alkylation, as discussed in the previous section. sci-hub.st

Steric Effects: As mentioned earlier, bulky substituents at the 3- and/or 5-positions of the pyrazole ring can hinder the approach of the alkylating agent, leading to a higher proportion of the less sterically hindered regioisomer. mdpi.com This effect is a key tool for controlling the regiochemical outcome of the synthesis.

Substituents on the Acetanilide Moiety:

Electronic Effects: The electronic nature of substituents on the phenyl ring of the acetanilide can influence the reactivity of the leaving group in the N-alkylation step. Electron-withdrawing groups can make the benzylic carbon more electrophilic, potentially increasing the rate of the SN2 reaction. In the context of cyclization reactions, substituents on the acetanilide ring can affect the electron density of the aromatic ring, influencing its susceptibility to electrophilic or nucleophilic attack during the ring-closing step. acs.orgrsc.org

Steric Effects: Steric hindrance from substituents on the acetanilide ring, particularly at the ortho positions, can also affect the rate of both N-alkylation and cyclization reactions by impeding the necessary conformational arrangements for the reaction to occur.

The table below summarizes the general influence of substituents on reaction outcomes:

| Substituent Type | Location | Effect on N-Alkylation | Effect on Cyclization |

| Electron-Withdrawing | Pyrazole Ring | Decreases reaction rate. sci-hub.st | May facilitate or hinder depending on the mechanism. |

| Electron-Donating | Pyrazole Ring | Increases reaction rate. sci-hub.st | May facilitate or hinder depending on the mechanism. |

| Bulky Groups | Pyrazole Ring (C3/C5) | Directs alkylation to the less hindered nitrogen. mdpi.com | Can sterically hinder the cyclization process. |

| Electron-Withdrawing | Acetanilide Ring | May increase the rate of SN2 alkylation. | Influences the reactivity of the aromatic ring. rsc.org |

| Electron-Donating | Acetanilide Ring | May decrease the rate of SN2 alkylation. | Influences the reactivity of the aromatic ring. rsc.org |

| Bulky Groups | Acetanilide Ring (ortho) | Can sterically hinder the alkylation reaction. | Can sterically hinder the cyclization process. |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate prediction of molecular geometries and electronic structures. For pyrazole (B372694) derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) or similar levels of theory, are employed to optimize molecular geometries. nih.govnih.gov These calculations provide crucial data on bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. nih.gov For instance, the N-N bond length within the pyrazole ring is a key parameter that is consistently and accurately predicted by DFT. nih.gov

DFT is also instrumental in understanding the electronic properties of these molecules. acs.orgnih.gov By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can infer the molecule's reactivity and electronic transitions. nih.gov The energy gap between HOMO and LUMO is a particularly important value, as it indicates the chemical reactivity and stability of the molecule. researchgate.net

Table 1: Selected Bond Lengths and Angles from DFT Calculations for Pyrazole Derivatives

| Parameter | M1 | M2 | M3 | M4 | M5 | M6 | Experimental (similar compounds) |

| Bond Lengths (Å) | |||||||

| N-N (pyrazole) | 1.376 | 1.378 | 1.372 | 1.376 | 1.375 | 1.381 | 1.369 - 1.385 nih.gov |

| C3-N7 | 1.299 | 1.298 | 1.300 | 1.299 | 1.299 | 1.298 | 1.275 - 1.287 nih.gov |

| N8-C34 | 1.383 | 1.378 | 1.381 | 1.360 | 1.380 | 1.380 | - |

| Bond Angles (°) | |||||||

| C2-C3-N7 | 112.22 | 112.6 | 112.23 | 112.17 | 112.15 | 112.63 | - |

| N7-N8-C3 | 109.66 | 109.65 | 109.48 | 109.55 | 109.74 | 109.67 | - |

| Data adapted from a study on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. nih.gov |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.uaeco-vector.com This method is widely used to understand the interactions between a ligand, such as a derivative of 2-(Pyrazol-1-yl)-acetanilide, and a biological target, typically a protein. eco-vector.comnih.govnih.gov The primary goal of molecular docking is to predict the binding mode and affinity of the ligand, often expressed as a docking score or binding energy. eco-vector.com

For pyrazole-containing compounds, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action. eco-vector.comnih.govbohrium.com For example, pyrazoline derivatives have been evaluated in silico for their binding affinities to enzymes like phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer. eco-vector.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Table 2: Molecular Docking Results for Pyrazoline Derivatives against PI3K

| Compound | Docking Score (Kcal/mol) |

| Compound 5 | -7.85 eco-vector.com |

| Compound 3 | -7.17 eco-vector.com |

| PI-103 (Reference) | -6.83 eco-vector.com |

| AMG-319 (Reference) | -4.36 eco-vector.com |

| Data from a study on quinoline/naphthalene containing pyrazoline derivatives as PI3K inhibitors. eco-vector.com |

Conformational Analysis and Rotational Isomerism

The flexibility of molecules like this compound allows them to adopt various spatial arrangements, or conformations, through rotation around single bonds. libretexts.orgscribd.com Conformational analysis is the study of the energetics of these different conformers. libretexts.org Rotational isomerism, a key aspect of this analysis, has been observed in related α-haloacetanilides and can significantly impact a molecule's reactivity and physical properties. acs.org

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be compared with experimental results to validate the computed structures. researchgate.net For pyrazole derivatives, DFT calculations are frequently used to predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. acs.orgresearchgate.netdntb.gov.uatandfonline.com

The calculated vibrational frequencies are often scaled to account for anharmonicity and other systematic errors in the theoretical model. tandfonline.com Similarly, NMR chemical shifts can be calculated with good accuracy, aiding in the assignment of experimental spectra. researchgate.nettandfonline.com Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net

Table 3: Predicted Spectroscopic Data for a Pyrazole Derivative

| Spectroscopic Technique | Predicted Parameter |

| UV-Vis | λmax at 300 nm researchgate.net |

| ¹H NMR | Chemical shifts calculated using GIAO method researchgate.net |

| ¹³C NMR | Chemical shifts calculated using GIAO method researchgate.net |

| FT-IR | Vibrational modes identified using PED researchgate.net |

| Data from a study on 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine. researchgate.net |

Theoretical Studies of Reaction Energetics

Theoretical calculations are invaluable for understanding the energetics of chemical reactions, including the synthesis of pyrazole derivatives. nih.gov By calculating the heats of formation (HOFs) of reactants, products, and transition states, researchers can predict the feasibility and thermodynamics of a reaction. nih.gov Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often used to improve the accuracy of HOF predictions. nih.gov

These theoretical studies can also shed light on the thermal stability of compounds by calculating bond dissociation energies (BDEs). nih.gov For instance, in the context of energetic materials, DFT has been used to evaluate the detonation performance of pyrazole-pyridine derivatives. nih.gov

Structural Modification and Derivative Synthesis

Substitution Patterns on the Pyrazole (B372694) Ring

The pyrazole ring of 2-(pyrazol-1-yl)-acetanilide is a frequent target for structural variation to explore its chemical space. nih.govglobalresearchonline.net A common synthetic route involves the N-alkylation of pre-functionalized pyrazoles with 2-iodoacetanilides. researchgate.net This method allows for the introduction of various substituents onto the pyrazole ring prior to its coupling with the acetanilide (B955) fragment.

Substitutions at various positions of the pyrazole ring have been achieved through different synthetic strategies. The classical Knorr synthesis, involving the cyclocondensation of β-diketones with hydrazine (B178648) derivatives, is a foundational method for creating substituted pyrazoles that can then be tethered to the acetanilide group. nih.govmdpi.com More contemporary methods, such as copper-catalyzed domino C-N coupling hydroamination reactions, also provide pathways to substituted pyrazoles. nih.gov

Researchers have successfully introduced a variety of substituents onto the pyrazole ring, including alkyl, aryl, and halogen groups. For instance, 3,5-disubstituted pyrazoles can be prepared via Cu/Fe catalyzed coupling reactions. nih.gov Furthermore, the Vilsmeier-Haack reaction on hydrazones has been employed to synthesize pyrazole-4-carbaldehydes, which can be further modified. nih.govchemmethod.com The introduction of a trifluoromethyl group, a common substituent in medicinal chemistry, has also been reported. nih.gov

The following table summarizes some examples of substitution patterns on the pyrazole ring of this compound derivatives:

| Pyrazole Ring Substituents | Synthetic Method Highlight | Reference |

| 3,5-dimethyl-4-iodo | N-alkylation of 3,5-dimethyl-4-iodo-pyrazole with 2-iodoacetanilides | researchgate.net |

| 3-aryl(alkyl)-5-trifluoromethyl | Reaction of 4-alkoxy-4-aryl(alkyl)-1,1,1-trifluoro-3-buten-2-ones with thiosemicarbazide (B42300) followed by dehydration and removal of the thiocarboxyamide group | nih.gov |

| Thiophene-substituted | Reaction of a chalcone-type compound with phenyl hydrazine hydrochloride | nih.gov |

| Imidazo[4,5-b]indole moiety | Reaction of ylidenes with hydrazine hydrate | nih.gov |

| Nitrofuran-containing 1,3,4,5-tetrasubstituted | Refluxing 3-(5-nitrofuran-2-yl)-1-phenylprop-2-yn-1-ones with 4-bromo-3-(aryl)-4,5-dihydro-1,2,3-oxadiazol-3-ium-5-olates | nih.gov |

Modifications to the Acetanilide Moiety

The acetanilide portion of the molecule also presents numerous opportunities for structural diversification, which can be broadly categorized into substitutions on the N-phenyl ring and variations of the alkyl linker. researchgate.net

N-Substitution of the Phenyl Ring

Modifications to the N-phenyl ring of the acetanilide moiety are a key strategy in the derivatization of this compound. A general and effective method for synthesizing these derivatives is the N-alkylation of pyrazole and its derivatives with various substituted 2-iodoacetanilides. researchgate.net This approach allows for the introduction of a wide array of substituents onto the phenyl ring.

For example, a series of N-(chlorophenyl)-substituted 2-(1H-pyrazol-1-yl)acetamides have been synthesized by treating N-(chlorophenyl)-2-iodoacetamides with pyrazoles in the presence of sodium carbonate. arkat-usa.org The more reactive 2-iodoacetanilides are often prepared from the corresponding 2-chloroacetanilides by reaction with sodium iodide. arkat-usa.org This highlights a versatile pathway to introduce halogen substituents at different positions of the phenyl ring.

Beyond simple halogenation, other substituents can also be incorporated. The synthesis of 2-(pyrazol-1-yl)-2',4'-acetanilides has been achieved through the alkylation of pyrazoles with 2',4'-dimethyl-2-iodoacetanilide. researchgate.net This demonstrates the feasibility of introducing alkyl groups onto the phenyl ring.

The following table provides examples of N-substitutions on the phenyl ring of the acetanilide moiety:

| Phenyl Ring Substituents | Synthetic Method Highlight | Reference |

| 2'-methyl | N-alkylation of pyrazole with 2-iodo-2'-methylacetanilide | researchgate.net |

| 3'-methyl | N-alkylation of pyrazole with 2-iodo-3'-methylacetanilide | researchgate.net |

| 4'-methyl | N-alkylation of pyrazole with 2-iodo-4'-methylacetanilide | researchgate.net |

| 2-chloro | Treatment of N-(2-chlorophenyl)-2-iodoacetamide with pyrazole | arkat-usa.org |

| 3-chloro | Treatment of N-(3-chlorophenyl)-2-iodoacetamide with pyrazole | arkat-usa.org |

| 2',4'-dimethyl | Alkylation of pyrazoles with 2',4'-dimethyl-2-iodoacetanilide | researchgate.net |

Alkyl Linker Variations

The synthesis of analogs with different alkyl linkers can be envisioned through the reaction of pyrazoles with haloacetanilides possessing longer or branched alkyl chains. For instance, using a 3-halopropananilide instead of a 2-haloacetanilide would extend the linker by one carbon atom. While the provided search results focus primarily on the acetyl linker, the general synthetic strategies described, such as N-alkylation, could be adapted to incorporate these variations. researchgate.net

Development of Hybrid Molecules Incorporating Other Heterocycles

A significant area of development in the chemistry of this compound involves the creation of hybrid molecules where this core structure is fused or linked to other heterocyclic rings. ekb.egmdpi.comnih.gov This molecular hybridization strategy aims to combine the chemical features of different heterocyclic systems to create novel molecular architectures.

A variety of heterocycles have been incorporated, including thiazole (B1198619), triazole, coumarin, tetrazole, and others. The synthetic approaches to these hybrids are diverse and depend on the nature of the incorporated heterocycle.

For instance, pyrazolyl-thiazole hybrids have been synthesized through multi-step routes. nih.gov One approach begins with the synthesis of a pyrazole-4-carbaldehyde, which is then converted to a thiosemicarbazone intermediate. nih.gov The final cyclization to the thiazole ring is achieved by reacting this intermediate with substituted phenacyl bromides. nih.gov One-pot syntheses of 2,4-disubstituted thiazolyl pyrazole derivatives have also been reported, involving the reaction of pyrazole-4-carbaldehydes, thiosemicarbazides, and α-haloketones. mdpi.com

Hybrid molecules incorporating a 1,2,4-triazole (B32235) ring have also been synthesized. zsmu.edu.ua In some cases, the pyrazole and triazole rings are directly linked. The synthesis of pyrazole-containing derivatives of 1,2,4-triazole-3-thiol has been reported, with further functionalization to introduce other substituents. zsmu.edu.ua

Coumarin-based hybrids have also been a subject of interest. nih.govnih.govrsc.org The synthesis of coumarin-carbazole-pyrazole hybrids has been achieved by first preparing a coumarin-carbazole chalcone (B49325), which is then reacted with various hydrazines to form the pyrazoline ring. nih.gov

The following table presents examples of hybrid molecules incorporating other heterocycles:

| Incorporated Heterocycle | Synthetic Strategy Highlight | Reference |

| Thiazole | Multi-step synthesis via a thiosemicarbazone intermediate from pyrazole-4-carbaldehyde, followed by cyclization with phenacyl bromides. | nih.gov |

| 1,2,4-Triazole | Synthesis of 4-amino-5-(pyrazol-5-yl)-1,2,4-triazole-3-thiol and subsequent derivatization. | zsmu.edu.ua |

| Coumarin | Synthesis of a coumarin-containing chalcone followed by reaction with hydrazine to form a pyrazoline ring. | nih.govrsc.org |

| Tetrazole | 1,3-dipolar cyclization of a pyrazole-containing nitrile with sodium azide. | mdpi.com |

| Pyridine | Reaction of 3-acetyl coumarins, 6-formyl carbazole, and piperidine (B6355638) to form a chalcone, followed by reaction with hydrazines. | researchgate.net |

Structure Property Relationships and Molecular Design Principles

Impact of Substituent Electronic and Steric Effects on Molecular Properties

The properties of 2-(Pyrazol-1-yl)-acetanilide derivatives are highly sensitive to the nature and position of substituents on both the acetanilide (B955) and pyrazole (B372694) rings. These modifications exert influence through electronic effects (altering electron density) and steric effects (related to the size and spatial arrangement of the atoms).

Research into a series of N-(chlorophenyl)-substituted 2-(1H-pyrazol-1-yl)acetamides has shown that the location of substituents on the N-phenyl ring is a critical determinant of activity. arkat-usa.org For instance, compounds featuring chlorine atoms in the ortho and meta positions of the benzene (B151609) ring generally exhibit higher anesthetic activity than derivatives with methyl groups in the same positions. arkat-usa.org This suggests that the electron-withdrawing nature of chlorine positively influences the compound's interaction with its biological target.

Similarly, modifications to the pyrazole ring also lead to significant changes in molecular properties. The synthesis and analysis of various 2-(pyrazol-1-yl)acetanilides, including those with dimethyl and iodo groups on the pyrazole ring, have been carried out to probe these effects. researchgate.net

The steric hindrance introduced by bulky substituents plays a crucial role. In related chemical systems, it has been demonstrated that large alkyl groups can prevent certain reactions from occurring, thereby directing the synthetic pathway towards a desired product. mdpi.com This principle is directly applicable to the design of this compound analogs, where the size of a substituent can be used to control the molecule's final conformation and reactivity.

Table 1: Effect of Substituents on the Properties of this compound Analogs

| Parent Compound | Substituent(s) | Position of Substituent | Observed Effect | Reference |

| This compound | Chlorine | ortho- or meta- on N-phenyl ring | Generally higher anesthetic activity compared to methyl analogs | arkat-usa.org |

| This compound | Methyl | ortho- or meta- on N-phenyl ring | Generally lower anesthetic activity compared to chloro analogs | arkat-usa.org |

| 2-(Pyrazol-1-yl)-2′-methylacetanilide | 3,5-dimethyl-4-iodo | Pyrazole Ring | Altered pharmacological activity | researchgate.net |

Conformational Preferences and Their Influence on Molecular Interactions

The three-dimensional conformation of this compound and its derivatives is a key factor governing how they interact with other molecules. Crystal structure analysis of several analogs, such as 2-(pyrazol-1-yl)-2′-methylacetanilide and 2-(pyrazol-1-yl)-4′-methylacetanilide, has provided significant insight into their solid-state arrangement. researchgate.net

A common conformational feature has been identified across a series of these derivatives, specifically concerning the moiety that includes the pyrazole ring and the amide alkyl linker. researchgate.net This consistent spatial arrangement suggests a degree of conformational rigidity in this part of the molecule.

One of the most significant molecular interactions observed in the crystal structures of these compounds is the formation of linear chains through intermolecular hydrogen bonds. researchgate.netresearchgate.net This specific interaction occurs between the amide hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule, creating a stable, repeating motif (N–H···O=C). researchgate.net This hydrogen bonding preference is a critical factor in the solid-state packing of these molecules and likely influences their physical properties. In addition to solid-state analysis, spectroscopic techniques in solution, such as Nuclear Overhauser Effect (NOE) experiments, can be used to determine the relative positions of different groups on the molecule, further confirming conformational details. arkat-usa.org

Table 2: Conformational and Interaction Features of this compound Analogs

| Feature | Description | Significance | Reference |

| Common Conformation | The pyrazole ring and the amide alkyl linker moiety display a consistent conformation across several analogs. | Suggests a structurally conserved region important for molecular recognition. | researchgate.net |

| Hydrogen Bonding Motif | Molecules form linear chains via intermolecular N–H···O=C hydrogen bonds in the crystal lattice. | Governs solid-state packing and influences physical properties like melting point and solubility. | researchgate.netresearchgate.net |

Strategies for Rational Design of this compound Analogs

The development of new this compound analogs with tailored properties relies on several rational design strategies. These approaches leverage an understanding of structure-property relationships to create novel molecules in a goal-oriented manner.

Structure-Activity Relationship (SAR) Studies: This is a foundational strategy that involves the systematic synthesis of a library of related compounds to determine how specific structural changes affect their biological activity. arkat-usa.orgresearchgate.net By introducing various substituents at different positions on the pyrazole and acetanilide rings and evaluating the resulting changes in activity, researchers can build a comprehensive SAR model. arkat-usa.orgresearchgate.netnih.gov This model can then be used to predict which modifications are likely to lead to improved properties.

Bioisosteric Replacement: This strategy involves substituting a part of the molecule with a different chemical group (a bioisostere) that has similar physical or chemical properties, with the aim of enhancing a desired characteristic or reducing an undesired one. For example, in the related field of acetaminophen (B1664979) derivatives, the amide functional group has been replaced with a 1,2,3-triazole ring. rsc.org This bioisosteric replacement can alter metabolic stability and receptor binding interactions, providing a powerful tool for optimizing the lead compound. rsc.org

Computational and Docking Studies: Modern drug design frequently employs computer-aided techniques to predict how a molecule will behave. Molecular docking studies can simulate the binding of a designed analog into the active site of a target protein or enzyme. semanticscholar.org This allows researchers to visualize potential interactions, assess binding affinity, and prioritize the synthesis of compounds that are most likely to be active, saving time and resources. semanticscholar.orgnih.gov

Structural Hybridization: This approach involves combining the this compound scaffold with other known pharmacophores (active molecular fragments) to create a single hybrid molecule. The goal is to produce a compound that can interact with multiple biological targets or that combines the desirable properties of its constituent parts. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-(Pyrazol-1-yl)-acetanilide and its derivatives?

- Methodological Answer : The synthesis typically involves coupling pyrazole derivatives with acetanilide precursors. For example, cyclization reactions of o-phenylenediamines with carbonyl sources (e.g., CO₂ under H₂) can yield benzimidazole intermediates, which are further functionalized with pyrazole moieties . Alternatively, nucleophilic substitution reactions using chloroacetamide intermediates (e.g., 2-chloro-N-(pyrazolyl)acetamide) with aniline derivatives are effective . Key steps include:

- Use of catalysts like Pd for cross-coupling reactions.

- Optimization of solvent systems (e.g., DMF or THF) and reaction temperatures (60–100°C).

- Purification via recrystallization or column chromatography.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and purity (e.g., pyrazole proton signals at δ 6.5–8.5 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate acetanilide and pyrazole groups .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages to verify stoichiometry.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritant) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMSO vs. DMF) to enhance solubility of intermediates .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and byproduct formation .

- In-situ Monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically.

Q. What crystallographic methods are employed to resolve the molecular structure of this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure refinement. Key parameters include:

- Data collection at 100–150 K to minimize thermal motion .

- Resolution of hydrogen-bonding networks (e.g., pyrazole N-H···O=C interactions) .

- Twinned Data Handling : Apply SHELXL for high-resolution refinement of challenging crystals .

Q. How can computational chemistry aid in predicting the biological activity of novel this compound analogs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., oxysterol-binding protein inhibitors) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyrazole) with bioactivity .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies on this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify outliers or dose-response trends .

- Experimental Replication : Standardize assays (e.g., enzyme inhibition protocols) to control variables like pH and temperature .

- Orthogonal Validation : Confirm activity using complementary techniques (e.g., SPR for binding affinity vs. fluorescence-based assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.